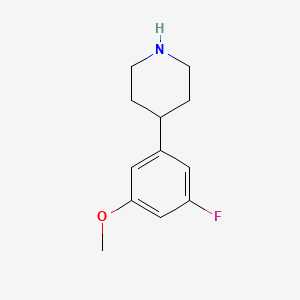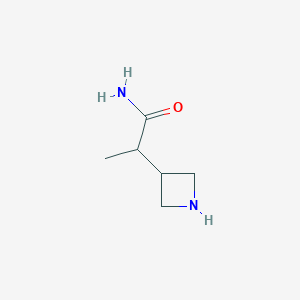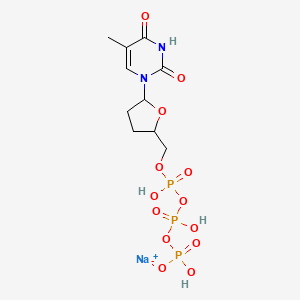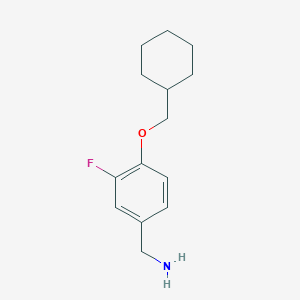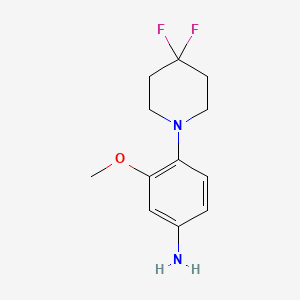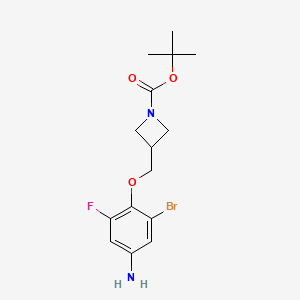
3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, bromo, fluoro, and ester, makes this compound a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.
Amination: Introduction of the amino group to the halogenated phenol.
Etherification: Formation of the phenoxymethyl group.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, replacing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: Utilized in studying biochemical pathways and enzyme interactions.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” involves its interaction with molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to specific sites, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid methyl ester
Uniqueness
The unique combination of functional groups in “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” provides distinct chemical properties, such as reactivity and stability. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H20BrFN2O3 |
|---|---|
Molecular Weight |
375.23 g/mol |
IUPAC Name |
tert-butyl 3-[(4-amino-2-bromo-6-fluorophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(16)4-10(18)5-12(13)17/h4-5,9H,6-8,18H2,1-3H3 |
InChI Key |
PAVKNEKOXBYMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


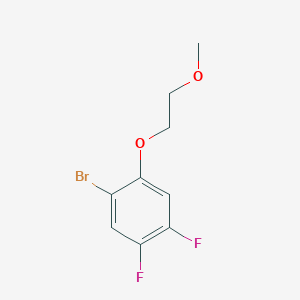
![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
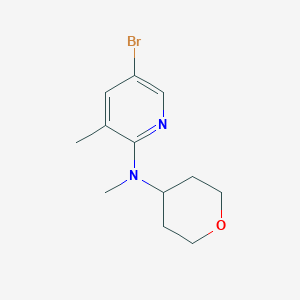
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)

